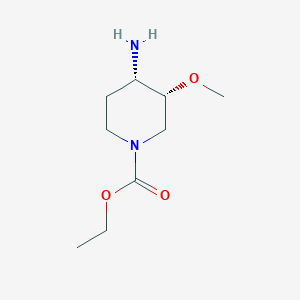

Ethyl cis-(4-amino-3-methoxypiperidino)formate

Description

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a piperidine-based ester featuring a cis-configuration of its 4-amino and 3-methoxy substituents. The compound combines a formate ester group with a substituted piperidine ring, which may confer unique reactivity, solubility, or bioactivity compared to simpler esters or unfunctionalized piperidines.

Properties

IUPAC Name |

ethyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIGTSPAEONQHZ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]([C@@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Synthesis of 3-Methoxy-4-Nitropiperidine-1-Carboxylate :

-

Starting from ethyl 3-methoxy-4-nitropiperidine-1-carboxylate, the nitro group is reduced to an amine.

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel, as demonstrated in analogous hydrogenations of nitroaryl compounds.

-

Solvent : Protic solvents such as ethanol or methanol, which enhance hydrogen solubility and catalyst activity.

-

Conditions :

-

-

Stereochemical Control :

Yield and Purification

-

Impurities : Trans-isomer byproducts (<5%) are removed via fractional crystallization.

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route to introduce the amino group while concurrently forming the piperidine ring.

Synthetic Pathway

-

Formation of 3-Methoxy-4-Oxopiperidine-1-Carboxylate :

-

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is synthesized via cyclization of a β-keto ester derivative.

-

-

Reductive Amination :

Stereoselectivity Challenges

-

The planar sp² hybridized carbonyl carbon in the ketone precursor allows for non-selective amine formation, typically yielding a racemic mixture.

-

Resolution : Chiral chromatography or diastereomeric salt formation with tartaric acid derivatives achieves cis-enrichment.

Ring-Closing Metathesis (RCM) for Piperidine Formation

Ring-closing metathesis provides a modern approach to construct the piperidine backbone with pre-installed functional groups.

Key Steps

-

Diene Synthesis :

-

A diene precursor containing methoxy and protected amino groups is prepared. For example, allyl 3-methoxy-4-(N-Boc-amino)acrylate.

-

-

Metathesis Catalyst :

-

Deprotection and Esterification :

-

Boc removal with trifluoroacetic acid (TFA) followed by esterification with ethanol under acidic conditions.

-

Advantages and Limitations

-

Advantages : High stereoretention and compatibility with sensitive functional groups.

-

Limitations : Cost of catalysts and need for anhydrous conditions.

Asymmetric Synthesis Using Chiral Auxiliaries

Asymmetric methodologies ensure precise control over the cis-configuration by leveraging chiral inductors.

Example Protocol

-

Chiral Enolate Formation :

-

Ethyl 3-methoxy-4-(N-tert-butoxycarbonyl)piperidine-1-carboxylate is treated with a chiral base (e.g., (-)-sparteine) to generate a configurationally stable enolate.

-

-

Amination :

-

Auxiliary Removal :

-

Acidic hydrolysis cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine.

-

Performance Metrics

Resolution of Racemic Mixtures

For racemic syntheses, resolution techniques separate the cis-isomer from trans-contaminants.

Diastereomeric Salt Formation

-

Racemate Synthesis :

-

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is prepared via non-stereoselective methods (e.g., reductive amination).

-

-

Salt Preparation :

-

Reaction with (-)-di-p-toluoyl-D-tartaric acid forms diastereomeric salts.

-

-

Crystallization :

Efficiency

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Cost | Scalability |

|---|---|---|---|---|

| Nitro Hydrogenation | 60–75 | High | Moderate | Industrial |

| Reductive Amination | 40–55 | Low | Low | Laboratory |

| RCM | 50–65 | High | High | Pilot-scale |

| Asymmetric Synthesis | 50–65 | Very High | High | Specialty |

| Racemic Resolution | 30–40 | N/A | Low | Industrial |

Chemical Reactions Analysis

Ethyl cis-(4-amino-3-methoxypiperidino)formate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Analgesic Development

Ethyl cis-(4-amino-3-methoxypiperidino)formate is structurally related to morphine analogs, which are being investigated for their analgesic properties. Research indicates that derivatives of piperidine, including this compound, can serve as potential analgesics with reduced side effects compared to traditional opioids . The synthesis of such compounds often involves complex chemical pathways that enhance their therapeutic efficacy while minimizing adverse effects.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. These compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting their role in developing anticancer agents . For instance, a study showed that specific piperidine derivatives exhibited better apoptosis induction in hypopharyngeal tumor cells than existing treatments .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. The presence of the methoxy group and amino substituents on the piperidine ring significantly influences its pharmacological properties. Research has indicated that modifications to these functional groups can enhance the compound's potency and selectivity against target proteins involved in disease processes .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled chemists to create diverse analogs with improved biological profiles. For example, techniques such as Michael addition and cyclization reactions are commonly employed to generate these compounds efficiently .

Case Study 1: Analgesic Properties

A study conducted on morphine analogs derived from piperidine reported that certain modifications led to compounds with enhanced analgesic effects and lower dependency risks. This compound was part of this investigation, showcasing promising results in preclinical models .

Case Study 2: Anticancer Research

In a recent publication, researchers explored the anticancer potential of various piperidine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cell lines, warranting further investigation into its mechanism of action and therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analgesics | Morphine analogs with reduced side effects | Enhanced efficacy in pain management |

| Anticancer Activity | Cytotoxic effects against cancer cell lines | Significant apoptosis induction |

| Structure-Activity Relationship | Influence of chemical modifications on biological activity | Improved potency through structural changes |

| Synthesis Techniques | Multi-step synthesis allowing diverse derivatives | Efficient generation of bioactive compounds |

Mechanism of Action

The mechanism of action of Ethyl cis-(4-amino-3-methoxypiperidino)formate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

Physicochemical Properties

Key Observations :

- The piperidine ring in the target compound increases molecular complexity and likely raises boiling/melting points compared to ethyl formate.

- The amino group may accelerate hydrolysis of the formate ester under aqueous conditions, contrasting with ethyl formate’s gradual decomposition .

Key Observations :

- Ethyl formate’s primary industrial uses contrast with the target compound’s inferred role in drug development.

Key Observations :

- The target compound’s amino group may introduce reactivity or toxicity absent in ethyl formate.

- Unlike ethyl formate’s well-documented flammability , piperidine derivatives require precautions for amine-related sensitization or hydrolysis byproducts.

Biological Activity

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. These compounds often serve as intermediates in the synthesis of various pharmaceuticals, contributing to their significance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : It may interact with neurotransmitter receptors, leading to alterations in signaling pathways that could affect mood, cognition, and other physiological functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been investigated for its potential anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for neurodegenerative diseases.

Case Studies and Experimental Data

- In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For example, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .

- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can lead to significant reductions in inflammatory markers and improvement in behavioral outcomes related to anxiety and depression.

- Clinical Implications : The compound's potential as a therapeutic agent has been highlighted in patents focusing on its use for treating metabolic disorders and cardiovascular diseases by modulating lipid profiles and reducing small dense LDL particles .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Potential to reduce oxidative stress |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Enzyme Inhibition | Effective against MMPs involved in cancer progression |

| Neuroprotection | Protective effects observed in neurodegenerative disease models |

| Lipid Modulation | Changes in LDL particle size patterns reported |

Q & A

Q. What established synthetic routes are available for Ethyl cis-(4-amino-3-methoxypiperidino)formate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes often involve multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitutions, and esterification. Optimization can be guided by Design of Experiments (DoE) principles, varying catalysts (e.g., palladium for coupling reactions), solvents (polar aprotic vs. non-polar), and temperature. For example, a fractional factorial design can identify critical parameters affecting yield .

- Example Table : Comparison of Synthetic Routes

| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| A | Pd(OAc)₂ | DMF | 80 | 62 | 95% |

| B | HATU | THF | RT | 45 | 88% |

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is critical for confirming cis-configuration and piperidine ring conformation. X-ray crystallography provides definitive stereochemical assignment. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like ester and methoxy .

Q. How should researchers design dose-response studies to evaluate the pharmacological efficacy of this compound?

- Methodological Answer : Use the PICO framework to structure the study:

- Population : In vitro cell lines (e.g., cancer cells) or in vivo animal models (e.g., murine).

- Intervention : Compound administered at logarithmic dose increments (e.g., 1 nM–100 µM).

- Comparison : Positive controls (e.g., standard chemotherapeutics) and vehicle controls.

- Outcome : IC₅₀ values, apoptosis markers, or tumor volume reduction. Statistical analysis via ANOVA with post-hoc tests ensures rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., assay conditions, cell lines, or batch-to-batch compound purity). Meta-analysis with random-effects models quantifies heterogeneity. Experimental replication under standardized protocols (e.g., OECD guidelines) minimizes bias .

Q. What in silico strategies can predict the metabolic pathways of this compound to guide in vitro validation?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) and molecular docking simulations (e.g., AutoDock Vina) to predict cytochrome P450 interactions. Software like Schrödinger’s ADMET Predictor identifies potential metabolites. Validate predictions with LC-MS/MS analysis of hepatic microsomal incubations .

Q. What strategies mitigate confounding variables in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate structural descriptors (e.g., logP, steric bulk) influencing activity. Use isosteric replacements to test specific hypotheses (e.g., replacing methoxy with ethoxy). Control batch variability via orthogonal analytical methods (e.g., HPLC-UV and NMR purity checks) .

Ethical and Compliance Considerations

Q. How should researchers ensure ethical compliance when conducting preclinical toxicity studies of this compound?

- Methodological Answer : Adhere to ICH E3 guidelines for study design and reporting. Implement the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. Secure approval from Institutional Animal Care and Use Committees (IACUC) and document protocols for data anonymization/storage per GDPR or HIPAA standards .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.